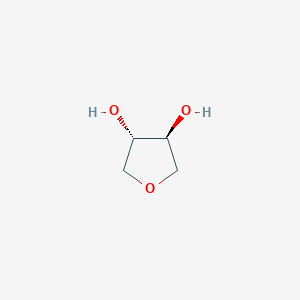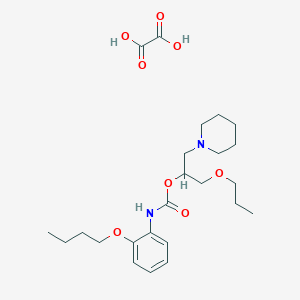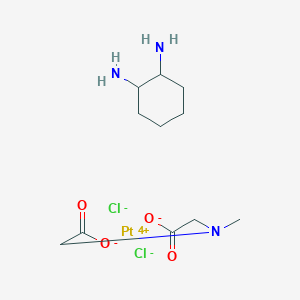
Cl-Dach-ida-Pt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Cl-Dach-ida-Pt” is a platinum complex that is expected to exhibit higher antitumor activity than, and show no cross resistance with, cisplatin . It’s also known as Dichloro(1,2-diaminocyclohexane)platinum(II) with a CAS Number of 52691-24-4 . The linear formula for this compound is [C6H10(NH2)2]PtCl2 .
Synthesis Analysis
The synthesis of platinum(IV) complexes containing intercalating ligands and ancillary ligands was characterized by 1H nuclear magnetic resonance, electrospray ionization mass spectrometry, X-ray crystal structure analysis, elemental analysis, ultraviolet absorption spectroscopy, circular dichroism spectroscopy, and electrochemical analysis .Molecular Structure Analysis
The electronic structures and multiple drug properties of these complexes were studied at the LSDA/SDD level using the density functional theory (DFT) method . By comparing the gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), electron affinity, atomic charge population, and natural bond orbital (NBO), we found that the order of reducibility is Pt (bipy)Cl 4 > Pt (en)Cl 4 > Pt (dach)Cl 4 .Chemical Reactions Analysis
The reactions between [Pt(phen)(SS-DACH)Cl2]2? and glutathione and Ac-CPFC-NH2 were investigated by high-performance liquid chromatography . [Pt(phen)(SS-DACH)Cl2]2? was reduced to its corresponding Pt(II) complex [Pt(phen)(SS-DACH)]2?, while glutathione and Ac-CPFC-NH2 were oxidized to glutathione-disulfide and a peptide containing an intramolecular disulfide bond, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of Pt(IV) complexes are significantly different from those of Pt(II) complexes . Compared with the planar Pt(II) complex, the central Pt ion of the Pt(IV) complex has hexacoordinate structures with two axial orbits, which can form a stable octahedral coordination configuration .Direcciones Futuras
The development of platinum-based complexes provides new directions for more effective drug development . The physical and chemical properties of Pt(IV) complexes are significantly different from those of Pt(II) complexes, and the modification of different ligands at the axial position of Pt(IV) can affect the liposolubility, reduction, targeting, and other biological activities . This method can provide a unique idea for the design of platinum drugs, which can change the pharmacokinetic and pharmacodynamic properties of drugs .
Propiedades
IUPAC Name |
2-[carboxylatomethyl(methyl)amino]acetate;cyclohexane-1,2-diamine;platinum(4+);dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.C5H9NO4.2ClH.Pt/c7-5-3-1-2-4-6(5)8;1-6(2-4(7)8)3-5(9)10;;;/h5-6H,1-4,7-8H2;2-3H2,1H3,(H,7,8)(H,9,10);2*1H;/q;;;;+4/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTUUPUSTDHHCM-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)[O-])CC(=O)[O-].C1CCC(C(C1)N)N.[Cl-].[Cl-].[Pt+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3O4Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00932615 |
Source


|
| Record name | Platinum(4+) chloride 2,2'-(methylazanediyl)diacetate--cyclohexane-1,2-diamine (1/2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cl-Dach-ida-Pt | |
CAS RN |
145482-83-3 |
Source


|
| Record name | Chloro(1,2-diaminocyclohexane)(N-methyliminodiacetato)platinum(IV) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145482833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(4+) chloride 2,2'-(methylazanediyl)diacetate--cyclohexane-1,2-diamine (1/2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

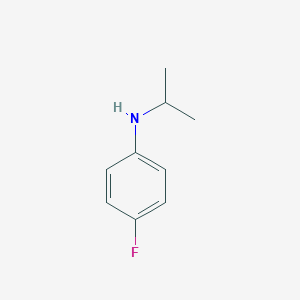

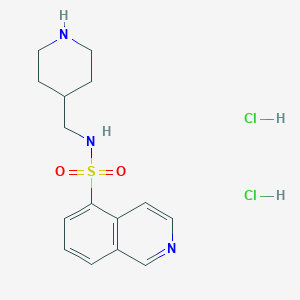
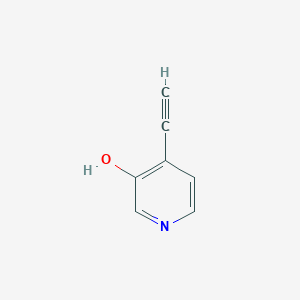
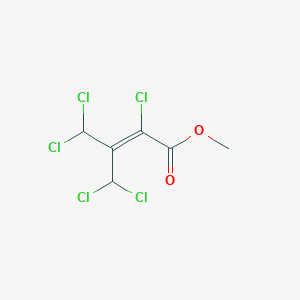
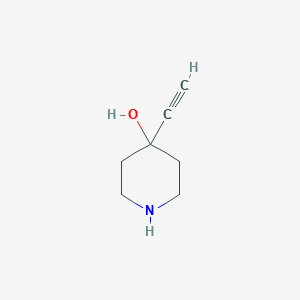
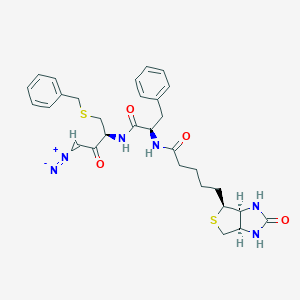
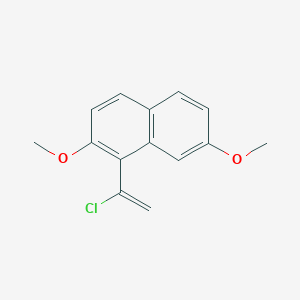
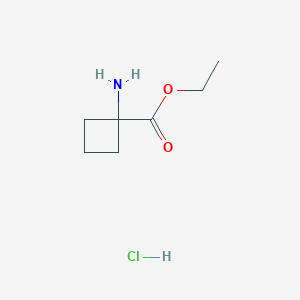
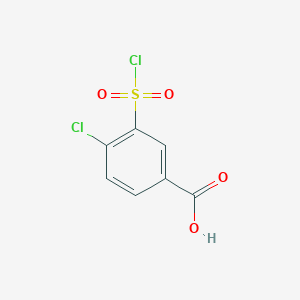
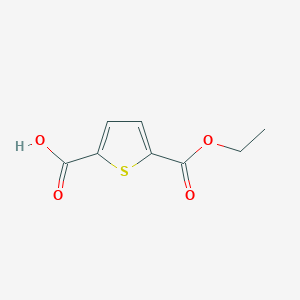
![L-Alanine, 3-[(carboxymethyl)sulfinyl]-, (S)-](/img/structure/B138900.png)
